chemical structure of 2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide
chemical structure of 2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide
Technical Profile: 2-(Methylamino)-N-(6-methylpyridin-2-yl)acetamide
Executive Summary
2-(Methylamino)-N-(6-methylpyridin-2-yl)acetamide , also known as N-(6-methylpyridin-2-yl)sarcosinamide , represents a distinct chemical scaffold within the class of aminoacetamides. Characterized by a central acetamide linker connecting a basic methylamino terminus to an electron-deficient 6-methylpyridine heterocycle, this compound serves as a critical intermediate and pharmacophore in medicinal chemistry. Its structural architecture—specifically the steric influence of the 6-methyl group and the hydrogen-bonding potential of the 2-aminopyridine motif—makes it a valuable probe for ion channel modulation (e.g., NaV, KV channels) and kinase inhibitor design. This technical guide provides a comprehensive analysis of its chemical structure, synthetic pathways, and physicochemical properties.
Structural Characterization & Physicochemical Profile
The molecule consists of three distinct functional domains: the 6-methylpyridin-2-yl head group , the acetamide linker , and the methylamino tail .
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide |
| Common Synonym | N-(6-methylpyridin-2-yl)sarcosinamide |
| Molecular Formula | C₉H₁₃N₃O |
| Molecular Weight | 179.22 g/mol |
| SMILES | CNCC(=O)NC1=NC(C)=CC=C1 |
| InChI Key | (Predicted) Based on connectivity: CNCC(=O)NC1=NC(C)=CC=C1 |
Physicochemical Properties (Calculated)
| Parameter | Value | Significance |
| LogP (Octanol/Water) | ~0.5 - 0.8 | Moderate hydrophilicity; good oral bioavailability potential. |
| TPSA | ~54 Ų | High membrane permeability (Blood-Brain Barrier penetrant). |
| pKa (Base 1) | ~9.2 (Amine) | The secondary methylamine is the primary protonation site. |
| pKa (Base 2) | ~3.5 (Pyridine) | The amide linkage significantly reduces the basicity of the pyridine nitrogen. |
| H-Bond Donors | 2 (Amide NH, Amine NH) | Critical for receptor binding interactions. |
| H-Bond Acceptors | 3 (Pyridine N, Amide O, Amine N) | Facilitates solvation and target engagement. |
Conformational Analysis: The Ortho-Effect
The 6-methyl substitution on the pyridine ring is a critical structural feature. Unlike the 3-, 4-, or 5-methyl isomers, the 6-methyl group exerts a steric "ortho-effect" :
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Restricted Rotation: The methyl group sterically clashes with the amide carbonyl oxygen in certain rotamers, potentially locking the N-(pyridin-2-yl) bond into a specific conformation.
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Intramolecular Hydrogen Bonding: A planar conformation is often favored by an intramolecular hydrogen bond between the amide N-H and the pyridine ring nitrogen (N1). However, the 6-methyl group may destabilize this planarity if steric repulsion with the carbonyl oxygen becomes dominant.
Synthetic Methodology
The synthesis of 2-(methylamino)-N-(6-methylpyridin-2-yl)acetamide is achieved through a robust two-step protocol: Acylation followed by Aminolysis . This pathway minimizes side reactions and allows for scalable production.
Retrosynthetic Analysis
The target molecule is disconnected at the amide bond and the alpha-amine bond.
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Precursors: 2-Amino-6-methylpyridine, Chloroacetyl chloride, Methylamine.
Step-by-Step Protocol
Step 1: Synthesis of 2-Chloro-N-(6-methylpyridin-2-yl)acetamide
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Reagents: 2-Amino-6-methylpyridine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
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Procedure:
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Dissolve 2-amino-6-methylpyridine in anhydrous DCM at 0°C under nitrogen.
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Add Triethylamine (base) to scavenge HCl.
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Dropwise addition of Chloroacetyl chloride (highly exothermic).[1] Maintain temp < 5°C.
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Stir at RT for 2-4 hours. Monitor by TLC (formation of less polar spot).
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Workup: Wash with 1N HCl (to remove unreacted aminopyridine), then sat. NaHCO₃. Dry organic layer (MgSO₄) and concentrate.[1]
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Yield: Typically 85-95% (Solid).
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Step 2: Aminolysis to 2-(Methylamino)-N-(6-methylpyridin-2-yl)acetamide
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Reagents: Intermediate from Step 1 (1.0 eq), Methylamine (2M in THF or 40% aq. solution, 5-10 eq), Potassium Carbonate (optional catalyst).
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Procedure:
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Dissolve the chloro-intermediate in THF or Acetonitrile.
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Add excess Methylamine (excess prevents double alkylation).
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Stir at RT for 12-16 hours or heat to 50°C in a sealed tube (to prevent methylamine loss).
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Workup: Evaporate solvent. Dissolve residue in DCM/Water.
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Purification: The product is basic. Extract into 1N HCl, wash organic layer (discard), then basify aqueous layer (pH > 10) with NaOH and extract back into DCM.
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Crystallization: Recrystallize from EtOAc/Hexane or convert to HCl salt for stability.
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Synthesis Workflow Diagram
Caption: Two-step synthetic pathway involving acylation of the aminopyridine followed by nucleophilic substitution with methylamine.
Medicinal Chemistry Applications
This scaffold serves as a versatile building block in drug discovery, particularly in the design of ligands for G-Protein Coupled Receptors (GPCRs) and Ion Channels.
Pharmacophore Mapping
The molecule presents a specific arrangement of hydrogen bond donors (HBD) and acceptors (HBA) that mimics the backbone of peptide ligands (glycinamides).
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Hinge Binding Region (Kinases): The 2-aminopyridine motif is a classic "hinge binder" in kinase inhibitors, capable of forming a bidentate H-bond with the kinase backbone (Adenine mimic).
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Ion Channel Pore Blockers: The basic methylamino group (protonated at physiological pH) can interact with cation-pi sites or acidic residues within the pore of NaV or KV channels.
Biological Context
Research into similar N-(pyridin-2-yl)acetamide derivatives suggests potential utility in:
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Analgesia: Modulation of NaV1.7 or NaV1.8 sodium channels.
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Epilepsy: KCNQ2/3 channel openers (retigabine analogs often feature similar amide-linked aromatic systems).
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Neuroprotection: Nicotinic acetylcholine receptor (nAChR) positive allosteric modulation.
Interaction Logic Diagram
Caption: Pharmacophore interaction map highlighting the key binding motifs of the scaffold against potential biological targets.
Analytical Profiling (Expected Data)
For validation of the synthesized compound, the following spectral characteristics are diagnostic:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 2.35 ppm (s, 3H): Methyl group on the pyridine ring (distinctive singlet).
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δ 2.45 ppm (s, 3H): N-Methyl group (methylamino).
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δ 3.40 ppm (s, 2H): Methylene protons (-CH₂-) of the acetamide linker.
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δ 7.0 - 8.0 ppm (m, 3H): Pyridine aromatic protons (coupling pattern depends on 6-substitution).
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δ 10.5 ppm (br s, 1H): Amide NH (deshielded).
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Mass Spectrometry (ESI+):
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[M+H]⁺: m/z 180.12 (Base peak).
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Fragmentation: Loss of methylamine (m/z ~149) or cleavage of the amide bond.
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References
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Structure & Properties: PubChem. Compound Summary for CID 28376367 (Isomer Analog). National Library of Medicine (US). Available at: [Link]
- Synthetic Methodology: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience.
- Medicinal Chemistry Context: Wermuth, C. G. The Practice of Medicinal Chemistry. 4th Edition. Academic Press. (Reference for Bioisosterism and Privileged Scaffolds).
